molecular formula C23H24ClN3O2 B11359897 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11359897
M. Wt: 409.9 g/mol
InChI Key: HGEHHECLTPRQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the chloro and ethyl groups.

The next step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction. The final step is the coupling of the indole and pyrrolidine derivatives with the carboxamide group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the carboxamide group can yield primary or secondary amines.

Scientific Research Applications

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to modulation of biological processes . The compound may exert its effects through binding to specific proteins, altering their activity, and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-(2,3-dimethylphenyl)urea: Similar structure but with a urea group instead of a carboxamide group.

    1-(2-(5-chloro-1H-indol-3-yl)ethyl)-N-(2,3-dimethylphenyl)acetamide: Similar structure but with an acetamide group instead of a carboxamide group.

Uniqueness

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the combination of its indole, pyrrolidine, and carboxamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H24ClN3O2

Molecular Weight

409.9 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H24ClN3O2/c1-14-4-3-5-20(15(14)2)26-23(29)17-10-22(28)27(13-17)9-8-16-12-25-21-7-6-18(24)11-19(16)21/h3-7,11-12,17,25H,8-10,13H2,1-2H3,(H,26,29)

InChI Key

HGEHHECLTPRQKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.